1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 3-bromobenzaldehyde in the presence of a base, followed by a condensation reaction with acetyl chloride. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or copper .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex molecules.
Scientific Research Applications
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and biological activity.
1-[3-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
1-[3-(4-Fluoro-1H-pyrazol-1-YL)phenyl]ethan-1-one: The fluoro group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(4-bromopyrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSSVPZXMOWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.